2-METHYL-N'~1~-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}BENZOHYDRAZIDE
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Overview
Description
2-methyl-N’-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide is an organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-methyl-N’-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 5-methyl-4-phenyl-1,2,4-triazole-3-thiol with 2-bromo-1-(2-methylbenzohydrazide) under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification using techniques like flash chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and catalysts like palladium on carbon. .
Scientific Research Applications
2-methyl-N’-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is known to interact with proteins and enzymes critical for cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids and carbohydrazides. These compounds share similar structural features but may differ in their biological activities and applications. What sets 2-methyl-N’-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide apart is its unique combination of a triazole ring with a benzohydrazide moiety, which may contribute to its distinct biological properties .
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C19H19N5O2S/c1-13-8-6-7-11-16(13)18(26)22-21-17(25)12-27-19-23-20-14(2)24(19)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
ODRLVGBEHYSGAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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